molecular formula C30H27FN4O3 B4842003 (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide

(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B4842003
M. Wt: 510.6 g/mol
InChI Key: OBEZUPWULCPZBK-BUVRLJJBSA-N
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Description

(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, 2-fluorobenzyl bromide, and 1-phenylethylamine. The key steps in the synthesis may involve:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the cyano group via nucleophilic substitution.
  • Coupling reactions to attach the phenylethyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate the reaction.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide include other pyrazole derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O3/c1-20(21-9-5-4-6-10-21)33-30(36)24(17-32)15-25-19-35(18-23-11-7-8-12-26(23)31)34-29(25)22-13-14-27(37-2)28(16-22)38-3/h4-16,19-20H,18H2,1-3H3,(H,33,36)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEZUPWULCPZBK-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CC4=CC=CC=C4F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 3
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 5
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Reactant of Route 6
(2E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide

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